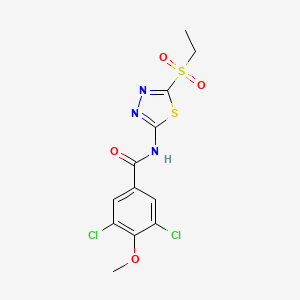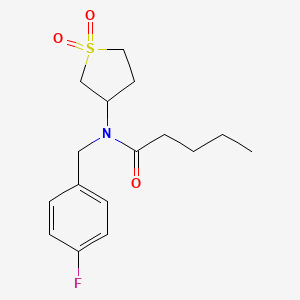
3,5-dichloro-N-(5-(ethylsulfonyl)-1,3,4-thiadiazol-2-yl)-4-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-dichloro-N-(5-(ethylsulfonyl)-1,3,4-thiadiazol-2-yl)-4-methoxybenzamide is a complex organic compound that belongs to the class of benzamide derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dichloro-N-(5-(ethylsulfonyl)-1,3,4-thiadiazol-2-yl)-4-methoxybenzamide typically involves multiple steps, starting from readily available precursors. One common approach involves the reaction of 3,5-dichlorobenzoyl chloride with an appropriate arylamine in the presence of a base such as pyridine. The reaction is carried out in a solvent like N,N-dimethylformamide (DMF) at elevated temperatures (around 60°C) under a nitrogen atmosphere .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3,5-dichloro-N-(5-(ethylsulfonyl)-1,3,4-thiadiazol-2-yl)-4-methoxybenzamide can undergo various chemical reactions, including:
Substitution Reactions: The presence of chloro groups makes it susceptible to nucleophilic substitution reactions.
Oxidation and Reduction: The ethylsulfonyl group can participate in redox reactions under appropriate conditions.
Coupling Reactions: The benzamide moiety can engage in coupling reactions with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like DMF or DMSO.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzamides, while oxidation and reduction can modify the ethylsulfonyl group to sulfone or sulfoxide derivatives.
Scientific Research Applications
3,5-dichloro-N-(5-(ethylsulfonyl)-1,3,4-thiadiazol-2-yl)-4-methoxybenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,5-dichloro-N-(5-(ethylsulfonyl)-1,3,4-thiadiazol-2-yl)-4-methoxybenzamide involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- 3,5-Dichloro-N-(2-chlorophenyl)benzamide
- 3,5-Dichloro-N-(4-chlorophenyl)benzamide
Uniqueness
Compared to similar compounds, 3,5-dichloro-N-(5-(ethylsulfonyl)-1,3,4-thiadiazol-2-yl)-4-methoxybenzamide stands out due to the presence of the ethylsulfonyl and thiadiazol groups. These functional groups confer unique chemical properties and potential biological activities, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C12H11Cl2N3O4S2 |
|---|---|
Molecular Weight |
396.3 g/mol |
IUPAC Name |
3,5-dichloro-N-(5-ethylsulfonyl-1,3,4-thiadiazol-2-yl)-4-methoxybenzamide |
InChI |
InChI=1S/C12H11Cl2N3O4S2/c1-3-23(19,20)12-17-16-11(22-12)15-10(18)6-4-7(13)9(21-2)8(14)5-6/h4-5H,3H2,1-2H3,(H,15,16,18) |
InChI Key |
PJTPMHJUEYGGMV-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)C1=NN=C(S1)NC(=O)C2=CC(=C(C(=C2)Cl)OC)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5Z)-5-{[3-(3-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-(2-ethylhexyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12209803.png)
![3-[(5-Tert-butyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl]pentane-2,4-dione](/img/structure/B12209805.png)
![2-[4-ethyl-5-(4-methoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(2-ethylphenyl)aceta mide](/img/structure/B12209817.png)
![7-Allylsulfanyl-2,5-dimethyl-3-phenyl-pyrazolo[1,5-a]pyrimidine](/img/structure/B12209822.png)
![5-(Benzyloxy)-2-[4-(4-bromophenyl)-3-methyl-1,2-oxazol-5-yl]phenol](/img/structure/B12209824.png)
![ethyl 4-({7-[(4-ethenylbenzyl)oxy]-2-methyl-4-oxo-4H-chromen-3-yl}oxy)benzoate](/img/structure/B12209831.png)
![Bicyclo[2.2.1]heptan-2-one, 1,7,7-trimethyl-4-phenyl-](/img/structure/B12209835.png)
![methyl [(4Z)-1-(4-fluorophenyl)-4-(1-{[2-(morpholin-4-yl)ethyl]amino}ethylidene)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B12209843.png)
![N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl-2-[(5Z)-5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B12209847.png)
![(2Z)-7-{[butyl(methyl)amino]methyl}-2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylidene]-6-hydroxy-1-benzofuran-3(2H)-one](/img/structure/B12209859.png)
![1,2,3,4,5,6-Hexahydropyrrolo[3,4-c]pyrrole dihydrochloride](/img/structure/B12209861.png)
![N-(3,4-dichlorophenyl)-2-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]-3-oxopiperazine-1-carboxamide](/img/structure/B12209868.png)
![Methyl 11-(4-methylphenyl)-5,10,12-trioxo-2,6-dithia-4,11-diazatricyclo[7.3.0.0^{3,7}]dodec-3(7)-ene-8-carboxylate](/img/structure/B12209872.png)

